molecular formula C11H8FN3 B11786575 2-(5-(4-Fluorophenyl)-1H-pyrazol-3-yl)acetonitrile

2-(5-(4-Fluorophenyl)-1H-pyrazol-3-yl)acetonitrile

Cat. No.: B11786575
M. Wt: 201.20 g/mol
InChI Key: YUEINQRCAODONE-UHFFFAOYSA-N
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Description

2-(5-(4-Fluorophenyl)-1H-pyrazol-3-yl)acetonitrile is an organic compound that features a pyrazole ring substituted with a 4-fluorophenyl group and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-Fluorophenyl)-1H-pyrazol-3-yl)acetonitrile typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with a 4-fluorophenyl group.

    Introduction of the Acetonitrile Group: The acetonitrile group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the pyrazole derivative with a suitable nitrile compound under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-Fluorophenyl)-1H-pyrazol-3-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include primary amines or other reduced derivatives.

    Substitution: Products may include halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-(5-(4-Fluorophenyl)-1H-pyrazol-3-yl)acetonitrile has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the effects of fluorinated pyrazole derivatives on biological systems.

    Industrial Applications: It can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-(4-Fluorophenyl)-1H-pyrazol-3-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity, while the pyrazole ring can interact with various biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylacetonitrile: This compound is similar in structure but lacks the pyrazole ring. It is used as a starting material in various syntheses.

    2-(4-Fluorophenyl)acetonitrile: Similar to the above but with different substitution patterns.

    1-(4-Fluorophenyl)-3-(2-nitrophenyl)pyrazole: This compound has a similar pyrazole ring but with different substituents.

Uniqueness

2-(5-(4-Fluorophenyl)-1H-pyrazol-3-yl)acetonitrile is unique due to the combination of the fluorophenyl group and the pyrazole ring, which can confer specific electronic and steric properties. These properties can enhance the compound’s reactivity and binding affinity in various applications.

Properties

Molecular Formula

C11H8FN3

Molecular Weight

201.20 g/mol

IUPAC Name

2-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]acetonitrile

InChI

InChI=1S/C11H8FN3/c12-9-3-1-8(2-4-9)11-7-10(5-6-13)14-15-11/h1-4,7H,5H2,(H,14,15)

InChI Key

YUEINQRCAODONE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)CC#N)F

Origin of Product

United States

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